molecular formula C20H25N3O5 B14592500 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid CAS No. 61299-33-0

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid

Cat. No.: B14592500
CAS No.: 61299-33-0
M. Wt: 387.4 g/mol
InChI Key: NVIVKRJZDBMFMW-UHFFFAOYSA-N
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Description

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a diphenylhydrazine moiety, and an oxalic acid component. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoacetic acid hydrochloride
  • 2-Morpholin-4-ylethanesulfonic acid
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Uniqueness

Compared to similar compounds, 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61299-33-0

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)19-11-12-20-13-15-22-16-14-20;3-1(4)2(5)6/h1-10,19H,11-16H2;(H,3,4)(H,5,6)

InChI Key

NVIVKRJZDBMFMW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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